molecular formula C17H20ClNO B1521651 3-(4-Benzylphenoxy)pyrrolidine hydrochloride CAS No. 1185297-42-0

3-(4-Benzylphenoxy)pyrrolidine hydrochloride

Cat. No. B1521651
M. Wt: 289.8 g/mol
InChI Key: CDIAAVDMJKAOHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Benzylphenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C17H20ClNO and a molecular weight of 289.8 . It is intended for research use only.


Molecular Structure Analysis

The molecular structure of 3-(4-Benzylphenoxy)pyrrolidine hydrochloride consists of a five-membered pyrrolidine ring, which is a saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-Benzylphenoxy)pyrrolidine hydrochloride include a molecular weight of 289.8 and a molecular formula of C17H20ClNO .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

  • Polyimide Synthesis : Novel polyimides were derived from aromatic diamines and dianhydride monomers, showing the significance of pyridine-containing monomers in creating materials with good thermal stability, mechanical properties, and low dielectric constants, indicating applications in electronics and materials science (Wang et al., 2006).

Catalytic Activities and Chemical Transformations

  • Direct Hydroxylation of Benzene : A study described the use of pyridine-heteropoly compounds for the efficient hydroxylation of benzene to phenol, a key reaction in the production of valuable chemical intermediates, emphasizing the role of pyridine in enhancing catalytic activities (Leng et al., 2008).

Antimicrobial and Antifungal Activity

  • Antimicrobial and Antifungal Properties : N-Substituted-β-amino acid derivatives containing various moieties demonstrated significant antimicrobial activity against Staphylococcus aureus, Mycobacterium luteum, and antifungal activity against Candida tenuis and Aspergillus niger, highlighting their potential as therapeutic agents (Mickevičienė et al., 2015).

Chemical Reactivity and Stability Studies

  • Reactivity and Stability Investigations : The reactivity and stability of synthesized heterocyclic compounds were explored through various techniques, including NMR, FT-IR, and X-ray diffraction, to understand their potential applications in drug design and development (Murthy et al., 2017).

Safety And Hazards

3-(4-Benzylphenoxy)pyrrolidine hydrochloride is labeled as an irritant . More detailed safety information can be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-(4-benzylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO.ClH/c1-2-4-14(5-3-1)12-15-6-8-16(9-7-15)19-17-10-11-18-13-17;/h1-9,17-18H,10-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIAAVDMJKAOHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Benzylphenoxy)pyrrolidine hydrochloride

CAS RN

1185297-42-0
Record name Pyrrolidine, 3-[4-(phenylmethyl)phenoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185297-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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